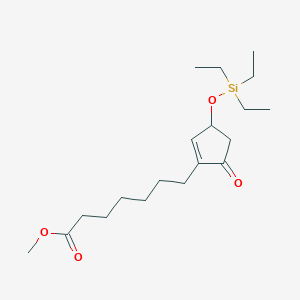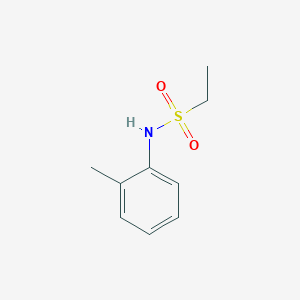
N-(2-methylphenyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)ethanesulfonamide, also known as MESNA, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-containing compound that has the ability to protect cells from oxidative damage and to detoxify harmful compounds.
作用机制
N-(2-methylphenyl)ethanesulfonamide acts as a sulfhydryl-containing compound that can donate electrons to reduce reactive oxygen species (ROS) and other harmful compounds. It can also bind to toxic metabolites and prevent them from damaging cells. Additionally, it can enhance the activity of antioxidant enzymes such as glutathione peroxidase and catalase.
Biochemical and Physiological Effects:
N-(2-methylphenyl)ethanesulfonamide has been shown to have a variety of biochemical and physiological effects. It can protect cells from oxidative damage, reduce inflammation, and improve mitochondrial function. It has also been shown to have neuroprotective effects and to improve liver function.
实验室实验的优点和局限性
N-(2-methylphenyl)ethanesulfonamide has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive and readily available. However, it has some limitations. It can interact with other compounds in the experimental system, which can affect the results. It can also have variable effects depending on the cell type or tissue being studied.
未来方向
There are several future directions for the use of N-(2-methylphenyl)ethanesulfonamide in scientific research. It could be used in the development of new therapies for cancer, neurodegenerative diseases, and liver diseases. It could also be used in the synthesis of nanoparticles with specific properties. Additionally, further studies could be conducted to investigate the mechanisms of action of N-(2-methylphenyl)ethanesulfonamide and to identify its potential side effects.
Conclusion:
N-(2-methylphenyl)ethanesulfonamide is a sulfhydryl-containing compound that has been widely used in scientific research due to its ability to protect cells from oxidative damage and to detoxify harmful compounds. It has several advantages for lab experiments, but also has some limitations. There are several future directions for its use in scientific research, including the development of new therapies and the investigation of its mechanisms of action.
合成方法
The synthesis of N-(2-methylphenyl)ethanesulfonamide can be achieved by the reaction of 2-methylphenylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields a white crystalline solid that is soluble in water and ethanol.
科学研究应用
N-(2-methylphenyl)ethanesulfonamide has been extensively used in scientific research due to its ability to protect cells from oxidative damage and to detoxify harmful compounds. It has been used in studies related to cancer, neurodegenerative diseases, and liver diseases. It has also been used as a reducing agent in the synthesis of nanoparticles.
属性
CAS 编号 |
57616-26-9 |
|---|---|
分子式 |
C9H13NO2S |
分子量 |
199.27 g/mol |
IUPAC 名称 |
N-(2-methylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-3-13(11,12)10-9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3 |
InChI 键 |
CTMSXFKIGWNXAC-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC=CC=C1C |
规范 SMILES |
CCS(=O)(=O)NC1=CC=CC=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)
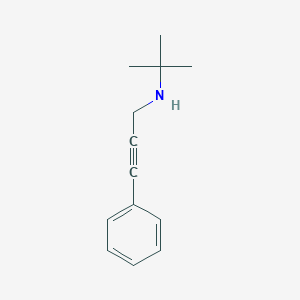
![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)
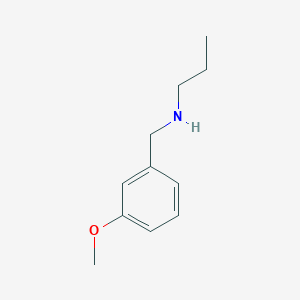
![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)
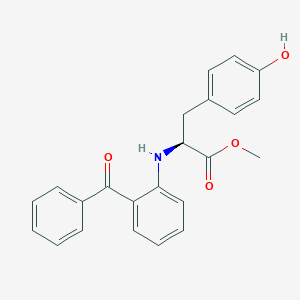
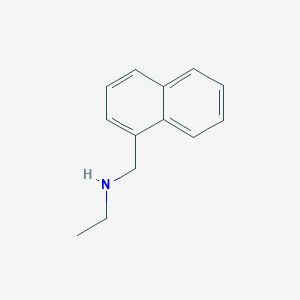
![N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183801.png)
![N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183802.png)
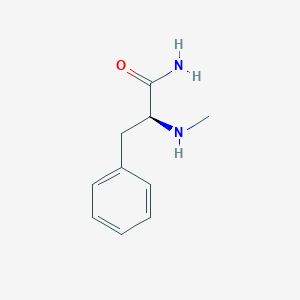
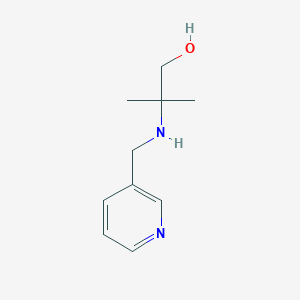
![4-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B183805.png)
![4-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B183806.png)
